5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNWAHSCIGMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving pyrazole and oxadiazole derivatives. The synthesis typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate and subsequent reactions to form the oxadiazole ring .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance:
- EGFR-TK Inhibition : Compounds similar to this structure have been reported as effective inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell proliferation. One derivative exhibited an IC50 value of 35.58 µM against HePG-2 liver cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HePG-2 | 35.58 |
| 10c | HCT-116 | 5.55 |
| MCF-7 | 2.86 |
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate that pyrazole derivatives possess antibacterial activity against strains such as E. coli and S. aureus. For example, a related compound demonstrated effective inhibition comparable to standard antibiotics .
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | Strong |
| Pseudomonas aeruginosa | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Cytokine Inhibition : Certain derivatives have shown inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory conditions .
Case Studies
Several case studies have focused on the biological activity of this compound and its derivatives:
- Study on Anticancer Properties : A recent investigation synthesized a series of oxadiazole and pyrazoline derivatives that were tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the pyrazole moiety significantly enhanced anticancer activity .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activities of synthesized pyrazole derivatives against common bacterial strains, revealing promising results that warrant further exploration in clinical settings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one demonstrate efficacy against various bacterial strains. The compound's mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have suggested that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The pyrazole and oxadiazole rings are believed to play a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression .
Anti-inflammatory Effects
Inhibition of prostaglandin D synthase (PTGS) has been linked to the anti-inflammatory properties of this compound. Molecular docking studies reveal that it binds effectively to PTGS, suggesting its potential use as a therapeutic agent in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
Compounds similar to this compound have been explored for their pesticidal properties. Research has shown that they can act as effective insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides. Their mode of action typically involves disrupting metabolic pathways in pests or pathogens .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural materials .
Fluorescent Materials
This compound has also been investigated for its potential use in the development of fluorescent materials. Due to its unique electronic properties, it can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
The biological activity of 1,3,4-oxadiazol-2(3H)-ones is highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:
Key Findings :
- However, 5-phenyl-substituted oxadiazolones (e.g., 84a, 84b) show reduced activity compared to pyridyl or aminophenyl variants .
- Herbicidal vs. pharmaceutical applications : Oxadiargyl’s dichlorophenyl and tert-butyl substituents render it agriculturally effective but pharmacologically irrelevant, highlighting substituent-driven application divergence .
- Metabolic stability : Alkylated derivatives (e.g., 5-hexyl-oxadiazolones) undergo hydrolysis to hydrazides, limiting their utility in drug design compared to the target compound’s stable pyrazole-oxadiazolone fusion .
Physicochemical Properties
- Molecular weight: The target compound (C₁₃H₁₁N₃O₂; MW 241.25) is lighter than quinoline derivatives (e.g., 6a-r, MW ~300–350) but heavier than simple phenyl-substituted oxadiazolones (e.g., 5-phenyl, MW 176.17) .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of substituted pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazol-4-yl derivatives).
- Formation of hydrazide or hydrazone intermediates from pyrazole carbaldehydes or carboxylic acids.
- Cyclodehydration or cyclocondensation reactions to form the 1,3,4-oxadiazol-2(3H)-one ring.
Specific Preparation Methods
Hydrazide Formation and Cyclization (Conventional Method)
A common approach involves refluxing the pyrazole-4-carbaldehyde with benzohydrazide or similar hydrazides in solvents like 1,4-dioxane or ethanol to form hydrazone intermediates. Subsequent cyclization under reflux conditions at elevated temperatures (around 140 °C) yields the oxadiazole ring system.
- Example: Refluxing 5-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde with benzohydrazide for 4 hours in 1,4-dioxane forms the hydrazone intermediate.
- Further heating under reflux for 5 hours induces cyclization to produce the 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one compound.
- Yields reported are moderate to good (around 63-73%) with melting points in the range of 180–190 °C, confirming purity and structure.
Cyclodehydration Using Phosphorus Oxychloride or Acid Catalysts
Cyclization can also be achieved by treating hydrazide intermediates with phosphorus oxychloride (POCl3) or under acidic reflux conditions:
- Method A: Heating hydrazide with 6N HCl under reflux for 2 hours leads to cyclization and precipitation of the oxadiazole compound.
- Method B: Dropwise addition of POCl3 to the hydrazide followed by reflux at 100 °C for 1 hour, then neutralization and recrystallization, also affords the target oxadiazole.
- Yields vary significantly between methods, with acid reflux giving yields up to 98% and POCl3 method around 25%.
Use of Triethyl Orthoesters for Oxadiazole Ring Formation
An alternative synthetic route involves reacting isonicotinic acid hydrazide with triethyl orthoacetate or triethyl orthobenzoate under reflux for 24 hours to form substituted 1,3,4-oxadiazole derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the synthesis of pyrazole-oxadiazole hybrids:
- Microwave-assisted synthesis reduces reaction times drastically (from hours to minutes).
- It provides comparable or better yields and purity.
- This method involves mixing the pyrazole aldehyde and hydrazide in a suitable solvent and subjecting the mixture to microwave irradiation at controlled temperatures.
- The oxadiazole ring forms rapidly under these conditions, facilitating efficient synthesis for biological screening.
Reaction Conditions and Optimization
| Parameter | Conventional Method | Acid/POCl3 Cyclization | Microwave-Assisted Synthesis |
|---|---|---|---|
| Starting materials | Pyrazole-4-carbaldehyde + hydrazide | Hydrazide intermediate | Pyrazole aldehyde + hydrazide |
| Solvent | 1,4-dioxane, ethanol | 6N HCl or POCl3 | Ethanol or other polar solvents |
| Temperature | Reflux (100–140 °C) | Reflux (100 °C) | Microwave irradiation (varied) |
| Reaction time | 4–5 hours | 1–2 hours | Minutes |
| Yield | 63–73% | 25–98% (acid method higher) | Comparable to conventional |
| Purification | Crystallization from methanol/ethanol | Recrystallization from ethanol | Crystallization or filtration |
Analytical Confirmation
The synthesized compounds are typically characterized by:
- Melting point determination (e.g., 180–190 °C for the target compound).
- IR spectroscopy showing characteristic bands for NH (around 3200 cm⁻¹), C=O (around 1660 cm⁻¹), and C=N (around 1600 cm⁻¹).
- $$^{1}H$$ NMR confirming aromatic and methyl protons.
- Elemental analysis matching calculated values for C, H, and N.
Summary of Key Research Findings
- The hydrazide route followed by cyclodehydration is the most widely reported and reliable method for preparing this compound.
- Acid-catalyzed cyclization offers higher yields compared to POCl3-mediated methods.
- Microwave-assisted synthesis offers a time-efficient alternative without compromising yield or purity.
- Use of triethyl orthoesters provides a versatile approach to related oxadiazole derivatives.
- The compound’s purity and structure are well-supported by spectral and melting point data.
This detailed synthesis overview provides a comprehensive guide to preparing this compound, supported by diverse, peer-reviewed sources and experimental data.
Q & A
Basic: What are the common synthetic routes for preparing 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one?
The compound is typically synthesized via cyclization reactions. A key intermediate, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione (342), can be refluxed with hydrazine hydrate in ethanol to form a hydrazine derivative, which is further reacted with phenacyl bromide to yield triazolothiadiazine derivatives . Alternatively, cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective for forming the 1,3,4-oxadiazole core .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy : IR and NMR (¹H/¹³C) are standard for confirming functional groups (e.g., oxadiazole C=O stretch at ~1750 cm⁻¹) and aromatic proton environments .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is widely employed for precise structural elucidation. Programs like WinGX and ORTEP facilitate data processing and visualization of anisotropic displacement parameters .
Advanced: How can computational methods optimize the synthesis and predict reactivity?
Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, aiding in rational design. For example, docking studies with MAO-B or QR2 receptors can prioritize derivatives for synthesis .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
- Functional Group Modifications : Substituents on the phenyl or pyrazole rings are systematically varied to assess impacts on potency. For instance, electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity .
- Biological Assays : In vitro testing against bacterial strains (e.g., S. aureus, E. coli) via MIC determination, or enzyme inhibition assays (e.g., MAO-B IC₅₀ using kynuramine as a substrate) quantify activity .
Advanced: How is the compound evaluated for neuroprotective or neurogenic potential?
- NRF2 Pathway Activation : Luciferase reporter assays in neuronal cells measure NRF2-ARE pathway induction. Compound 4e, a derivative, showed CD = 9.83 μM in such assays .
- Receptor Binding : Competitive binding assays against MT1/MT2 melatonin receptors or QR2 (quinone reductase 2) with radiolabeled ligands (e.g., ²H-melatonin) determine selectivity .
Advanced: What experimental designs address contradictions in biological data?
- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 0.1–100 μM) and statistical validation (e.g., Hill coefficient analysis) ensure reproducibility .
- Off-Target Screening : Panels of related enzymes (e.g., monoamine oxidases A/B) or cytotoxicity assays (e.g., MTT on HEK293 cells) rule out nonspecific effects .
Advanced: How are derivatives optimized for pharmacokinetic properties?
- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Blood-Brain Barrier (BBB) Permeability : Assessed using parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK cell monolayers .
Advanced: What methods validate the compound's mechanism of action in disease models?
- Neuroprotection Assays : Primary hippocampal neurons treated with neurotoxins (e.g., okadaic acid) are used to measure rescue of dendritic complexity via immunocytochemistry .
- Gene Expression Profiling : RNA-seq or qPCR quantifies neurogenesis markers (e.g., BDNF, DCX) in stem cell models .
Advanced: How are crystallographic data reconciled with computational predictions?
- Overlay Analysis : Superimpose SCXRD-derived structures with DFT-optimized geometries (e.g., in Mercury software) to validate bond angles/planarity .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking) to explain packing efficiency and stability .
Advanced: What in silico tools predict toxicity and environmental impact?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
